![molecular formula C13H14N2O2S B1251138 [4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Aromatization Studies
Research has demonstrated the capability of similar compounds to undergo aromatization under various conditions. For instance, 5-methoxy-6-(methylsulfanyl)-2,3-dihydropyridines, closely related to the compound of interest, have been shown to become aromatic through reactions with either bases or acids, depending on the nature and position of the substituents (Nedolya et al., 2015). This insight is valuable for understanding the chemical behavior and potential applications of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol in various chemical environments.
Mass Spectral Analysis
Studies on functionally substituted heterocycles, including compounds similar to the 4-Methoxy derivative, have been conducted to understand their fragmentation under electron impact. This research is crucial for determining the structural and chemical properties of these compounds through mass spectrometry (Klyba et al., 2005).
Reactions with Caesium Fluoroxysulphate
Interactions of pyridine derivatives with CsSO4F in various solvents have been explored. These studies provide insights into the reactivity of such compounds, which may include 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol, under different conditions, leading to the formation of various products (Stavber & Zupan, 1990).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, which include methoxy and methylsulfanyl substituents, contributes to our understanding of the potential synthetic routes and applications of such compounds in organic chemistry (Nedolya et al., 2015).
Acid Properties and Biological Activity Relationships
The study of 4-hydroxy-6H-1,3oxazin-6-ones, which are structurally related to the compound , reveals their properties as weak OH acids and their behavior upon methylation. This research can offer insights into the potential biological activity and properties of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol (Lalaev et al., 2006).
Propiedades
Nombre del producto |
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-10(9-5-3-4-6-14-9)15-11(8-16)13(12)18-2/h3-7,16H,8H2,1-2H3 |
Clave InChI |
MKEKAXKNTUEPCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1SC)CO)C2=CC=CC=N2 |
Sinónimos |
SF 2738C SF-2738C SF2738C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



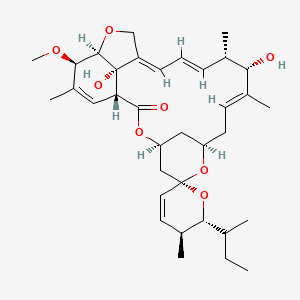




![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)
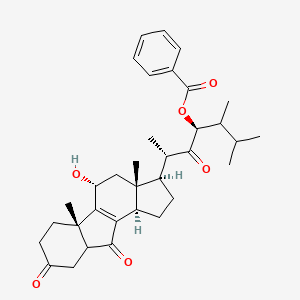

![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)
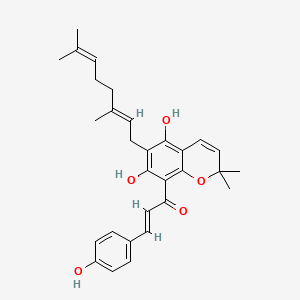
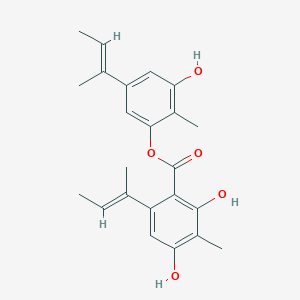
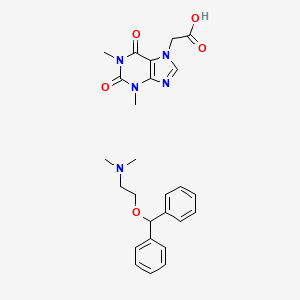
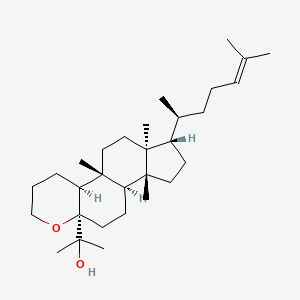
![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)